methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate
Description
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is an ester derivative of the 4-oxobenzo[d][1,2,3]triazin-3(4H)-one scaffold, characterized by a propanoate methyl ester group at the 3-position of the heterocyclic core. Its structural features, including the electron-deficient triazinone ring and ester functionality, make it a versatile building block for diverse applications, though its exact biological or industrial roles remain less explored compared to its analogs.
Properties
IUPAC Name |
methyl 3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-10(15)6-7-14-11(16)8-4-2-3-5-9(8)12-13-14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJYYJLDFSOBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a nitrile oxide to form the triazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazine ring.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate has shown promise in medicinal applications, particularly in the development of pharmaceutical agents.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antimicrobial and antifungal properties. The incorporation of the triazine structure enhances the biological activity of these compounds against various pathogens. Studies have demonstrated that derivatives of this compound can inhibit the growth of bacteria and fungi effectively .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. The presence of the triazine moiety is believed to play a critical role in modulating cellular pathways involved in cancer progression. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility as a lead compound for developing new anticancer therapies .
Materials Science
This compound is also being explored for its applications in materials science.
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the formation of polymers with enhanced thermal stability and mechanical properties. Research into its use in creating high-performance materials is ongoing, focusing on applications in coatings and composites .
Agricultural Applications
The compound's biological properties extend to agricultural research, where it is being evaluated for use as a pesticide or herbicide.
Pesticidal Activity
Studies have indicated that this compound exhibits insecticidal properties against common agricultural pests. Its effectiveness suggests that it could serve as a natural alternative to synthetic pesticides, promoting sustainable agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and influencing cellular pathways .
Comparison with Similar Compounds
Key Differences :
- The methyl ester group in the target compound may offer different solubility and stability profiles compared to ethyl esters, influencing synthetic utility.
Sulfonamide Derivatives
Sulfonamide analogs, such as Compound 5c (N-alkyl/aryl 4-(4-oxobenzo-triazin-3-yl)benzenesulfonamide), demonstrate significant α-glucosidase inhibitory activity (IC50 = 29.75 µM), outperforming the reference drug acarbose .
Key Differences :
- Replacement of the ester group with a sulfonamide linkage enhances hydrogen-bonding capacity, likely contributing to improved enzyme inhibition.
- The target compound’s ester functionality may limit direct biological activity but serves as a precursor for active sulfonamide derivatives .
Benzotriazole-Derived Amino Acid Esters
Compounds like 11c–11f (e.g., methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{5′-[(4‴-dimethylaminophenyl)ethynyl]-1H-benzo[d][1,2,3]triazol-1′-yl}propanoate) replace the triazinone core with a benzotriazole moiety. These derivatives exhibit fluorescent properties due to ethynyl substituents, with yields ranging from 70–83% .
Key Differences :
- The triazinone core in the target compound lacks the conjugated ethynyl groups found in benzotriazole analogs, suggesting divergent electronic and optical properties.
- Benzotriazole derivatives are more amenable to fluorescence applications, whereas triazinones may prioritize reactivity in synthetic transformations .
Amide Analogs
N-(3,4-dimethoxyphenethyl)-3-(4-oxobenzo-triazin-3-yl)propanamide (CAS 440331-63-5) replaces the ester with an amide group, resulting in higher molecular weight (382.41 g/mol) and predicted density (1.27 g/cm³) .
Key Differences :
- The amide group enhances hydrolytic stability compared to the ester, making it more suitable for pharmaceutical applications.
Coupling Reagents
Derivatives like SMDOP (4-oxobenzo-triazin-3-yl methanesulfonate) and SPDOP (4-oxobenzo-triazin-3-yl benzenesulfonate) utilize the triazinone core as a leaving group in sulfonate esters, enabling efficient peptide coupling .
Key Differences :
- The target compound’s ester group lacks the sulfonate functionality critical for coupling reactivity, limiting its direct utility in peptide synthesis.
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Research Findings
- Synthetic Utility : The target compound’s ester group facilitates straightforward conversion to sulfonamides or sulfonates, as demonstrated in high-yield reactions (e.g., 83% for Compound 11c) .
- Biological Activity: Sulfonamide derivatives (e.g., Compound 5c) highlight the triazinone core’s role in enzyme inhibition, though the ester itself lacks direct activity .
- Stability : Amide analogs exhibit superior hydrolytic stability compared to esters, aligning with their predicted physicochemical properties .
Biological Activity
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Biological Activity
Research indicates that compounds containing the triazinone structure exhibit a range of biological activities. Notably, this compound has been associated with the following activities:
- Anticancer Activity : Similar triazinone derivatives have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with triazine rings are known to possess anticancer properties due to their ability to interact with DNA and inhibit topoisomerases.
- Neuroprotective Effects : Compounds related to this compound have demonstrated neuroprotective activity against oxidative stress in neuronal cell lines such as PC12 cells. This suggests potential applications in neurodegenerative diseases .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Some derivatives showed significant AChE inhibitory activity, highlighting the potential of this class of compounds in neuropharmacology .
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Interactions : The triazinone core may interact with various enzymes, modulating their activity. For example, docking studies suggest that related compounds can bind to both the catalytic and peripheral sites of AChE .
- Oxidative Stress Modulation : The compound may protect neuronal cells from oxidative damage by scavenging reactive oxygen species (ROS), thereby preventing cell death in neurodegenerative contexts .
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activities of related triazinone compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
